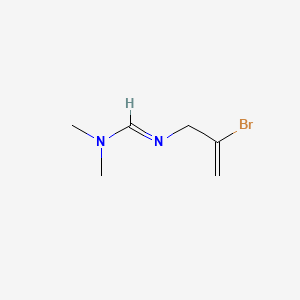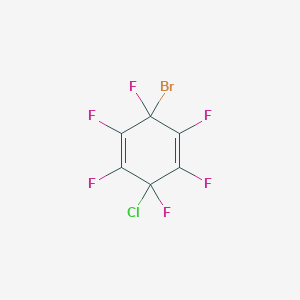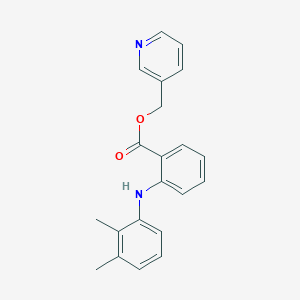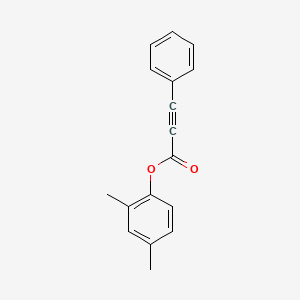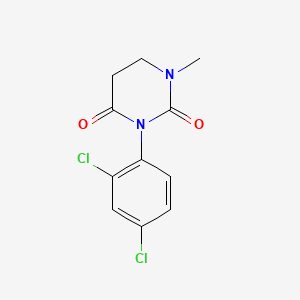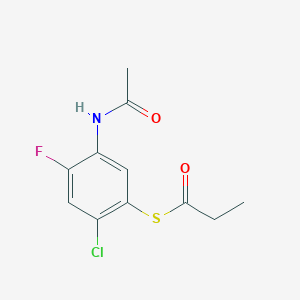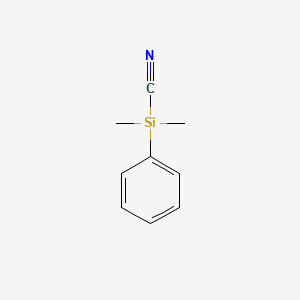![molecular formula C18H21ClN4O B14326738 N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide CAS No. 105565-54-6](/img/structure/B14326738.png)
N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a diazenyl group (-N=N-) linked to a chlorophenyl ring and a diethylamino-substituted phenyl ring, with an acetamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide typically involves a multi-step process. One common method includes the diazotization of 2-chloroaniline followed by coupling with N,N-diethylaniline under acidic conditions to form the diazenyl intermediate. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group, resulting in the formation of aniline derivatives.
Substitution: The chlorophenyl ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce aniline derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide involves its interaction with specific molecular targets. The diazenyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(E)-(2-Bromophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide: Similar structure with a bromine atom instead of chlorine.
N-{2-[(E)-(2-Fluorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide: Contains a fluorine atom in place of chlorine.
N-{2-[(E)-(2-Methylphenyl)diazenyl]-5-(diethylamino)phenyl}acetamide: Features a methyl group instead of chlorine.
Uniqueness
N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The specific electronic and steric effects imparted by the chlorine atom can result in distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
105565-54-6 |
|---|---|
Molecular Formula |
C18H21ClN4O |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-[2-[(2-chlorophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H21ClN4O/c1-4-23(5-2)14-10-11-17(18(12-14)20-13(3)24)22-21-16-9-7-6-8-15(16)19/h6-12H,4-5H2,1-3H3,(H,20,24) |
InChI Key |
XXNPPDFANKKERA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=CC=C2Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)
![Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-](/img/structure/B14326669.png)
![5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)](/img/structure/B14326670.png)

